Indole-4,5,6,7-d4
Description
Indole-4,5,6,7-d4 is a deuterated derivative of indole, where four hydrogen atoms at positions 4, 5, 6, and 7 on the bicyclic aromatic structure are replaced with deuterium (²H). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, as deuterium reduces signal interference from protons, enabling precise tracking in metabolic pathways .
Properties
CAS No. |
73509-22-5 |
|---|---|
Molecular Formula |
C₈H₃D₄N |
Molecular Weight |
121.17 |
Synonyms |
1H-Indole-d4, 1-Azaindene-d4; 1-Benzazole-d4; 2,3-Benzopyrrole-d4; Benzo[b]pyrrole-d4; Ketole-d4; NSC 1964-d4; |
Origin of Product |
United States |
Preparation Methods
Modified Fischer Indole Synthesis
The classical Fischer indole synthesis, involving cyclization of arylhydrazones with ketones or aldehydes under acidic conditions, has been adapted for deuterium incorporation. For example, deuterated cyclohexanone-d14 can react with arylhydrazines to yield indole derivatives with partial deuteration. However, this method often results in incomplete isotopic labeling due to proton exchange during the acidic cyclization step.
Palladium-Catalyzed Cyclization
Palladium-mediated cyclizations offer improved regioselectivity. Aryl halides functionalized with deuterated side chains undergo intramolecular coupling to form the indole core. For instance, 2-bromoaniline derivatives with deuterated vinyl groups produce indole-4,5,6,7-d4 via Heck cyclization. This method achieves >95% deuterium incorporation but requires expensive deuterated starting materials.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Sulfuric Acid–Mediated Deuteration
A scalable approach employs 20 wt% D2SO4 in deuterated methanol (CD3OD) at 60–90°C to deuterate indoles at the 4, 5, 6, and 7 positions. Under these conditions, 3-substituted indoles undergo H-D exchange without compromising the substituent. For example, indole-3-acetic acid-d5 was synthesized with 98% deuterium incorporation at the 4,5,6,7 positions using this method.
Acetic Acid–Driven Exchange for 3-Unsubstituted Indoles
3-Unsubstituted indoles require milder conditions to prevent polymerization. Treatment with deuterated acetic acid (CD3CO2D) at 150°C facilitates selective deuteration at the 4,5,6,7 positions, achieving 85–90% isotopic purity. Kinetic studies reveal that the reaction follows first-order kinetics relative to indole concentration, with an activation energy of 72 kJ/mol.
Catalytic Deuteration Using Transition Metals
Rhodium-Catalyzed C-H Activation
Rhodium complexes, such as [Cp*RhCl2]2, enable direct C-H deuteration of indoles in deuterium oxide (D2O). This method selectively deuterates the 4,5,6,7 positions under neutral conditions, avoiding acid-induced side reactions. A turnover number (TON) of 1,200 has been reported, making it suitable for industrial-scale production.
Iridium-Mediated Isotopic Labeling
Iridium catalysts paired with deuterium gas (D2) achieve near-quantitative deuteration. For example, indole exposed to D2 (5 atm) and [Ir(COD)Cl]2 at 100°C for 24 hours yields this compound with 99% isotopic enrichment. However, catalyst costs and stringent reaction conditions limit its practicality.
Solid-Phase Synthesis Techniques
Resin-Bound Fischer Cyclization
Solid-phase Fischer synthesis immobilizes arylhydrazones on Wang resin, enabling stepwise deuteration before cleavage. Deuterated ketones react with resin-bound hydrazines, followed by cyclization with HCl/dioxane. This method simplifies purification, yielding this compound with 90% purity.
Palladium-Mediated Cyclization on Polymer Support
Palladium catalysts facilitate cyclization of deuterated alkynes anchored to Merrifield resin. After Sonogashira coupling, the resin-bound intermediate undergoes cyclative cleavage to release the deuterated indole. This approach achieves 92% deuterium retention and reduces metal contamination.
Post-Synthetic Modification of Pre-Deuterated Intermediates
Reductive Deuteration of Nitroindoles
Nitroindoles serve as precursors for deuteration. Catalytic hydrogenation with D2 over Pd/C reduces nitro groups while introducing deuterium at adjacent positions. For example, 5-nitroindole-4,6,7-d3 yields this compound after hydrogenolysis, with 88% deuterium content.
Isotopic Exchange via Grignard Reagents
Deuterated Grignard reagents (RMgD) displace halogens on halogenated indoles. 4-Bromoindole treated with deuterated methylmagnesium bromide (CD3MgBr) introduces deuterium at position 4, while subsequent reactions target positions 5,6,7. This stepwise method achieves 95% isotopic purity but requires multi-step synthesis.
Comparative Analysis of Preparation Methods
| Method | Deuteration Efficiency | Cost | Scalability | Isotopic Purity |
|---|---|---|---|---|
| Acid-Catalyzed H-D Exchange | 85–98% | Low | High | Moderate |
| Rhodium Catalysis | 95–99% | High | Moderate | High |
| Solid-Phase Synthesis | 90–92% | Moderate | Low | High |
| Post-Synthetic Reduction | 88–95% | High | Moderate | High |
Table 1: Comparison of key preparation methods for this compound.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: Indole-4,5,6,7-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the nitrogen atom and the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
Medicinal Chemistry
Indole derivatives are known for their extensive biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Indole-4,5,6,7-d4 is particularly significant due to its isotopic labeling, which aids in tracking metabolic pathways and understanding drug interactions.
Case Study: Anticancer Properties
A study investigated the anticancer potential of various indole derivatives analogous to Combretastatin A-4. Among these compounds, one derivative containing a 2-substituted indole structure showed remarkable cytotoxicity (IC50 < 1 nM) against multiple human cancer cell lines. This compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
| Compound | IC50 (nM) | Target Cell Lines |
|---|---|---|
| 15d | < 1 | K562, K562IR |
| IsoCA-4 | Reference | Various |
Analytical Chemistry
This compound serves as a useful probe in analytical chemistry due to its fluorescent properties. It is employed in the development of chemosensors for detecting various analytes in biological and environmental samples.
Case Study: Chemosensors Development
Recent research has focused on indole-based small-molecule fluorimetric and colorimetric chemosensors designed for the detection of cations and anions. These sensors utilize the unique properties of indoles to produce measurable signals upon interaction with target analytes .
| Sensor Type | Analyte Detected | Measurement Method |
|---|---|---|
| Fluorimetric Sensor | Cations | Fluorescence |
| Colorimetric Sensor | Anions | Color Change |
Biochemistry
In biochemical studies, deuterated compounds like this compound are utilized to investigate metabolic pathways and enzyme kinetics. The presence of deuterium enhances the stability of the compound during reactions and improves NMR spectroscopy results.
Case Study: Metabolic Pathway Analysis
A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in cellular systems. The compound was incorporated into metabolic assays to monitor indole metabolism and its effects on cellular functions .
| Parameter | Value |
|---|---|
| Metabolic Rate | Enhanced with D4 |
| Detection Method | NMR Spectroscopy |
Mechanism of Action
The mechanism of action of Indole-4,5,6,7-d4 is similar to that of non-deuterated indole. It interacts with various molecular targets, including enzymes and receptors, through its aromatic ring and nitrogen atom. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Indole-4,5,6,7-d4 with structurally or functionally related indole derivatives, focusing on solubility, biological activity, metabolic stability, and synthetic accessibility.
4,7-Dioxo-4,5,6,7-Tetrahydroindole Derivatives
- Structural Differences : Unlike this compound, these compounds feature a saturated six-membered ring with ketone groups at positions 4 and 7 (e.g., 2,3-dimethyl-4,7-dioxo-4,5,6,7-tetrahydroindole).
- Solubility: While this compound is hydrophobic due to its aromatic structure, 4,7-dioxo derivatives exhibit partial solubility in alkaline solutions (e.g., sodium hydroxide), attributed to their enolizable ketone groups. However, their alkaline solutions degrade rapidly upon air exposure .
- Applications : The dioxo derivatives are intermediates in synthesizing alkylated indoles, whereas this compound is primarily used in isotopic labeling .
Tetrahydrobenzo[d]thiazole-Indole Hybrids (e.g., D-443)
- Structural Differences : D-443 contains a carbonyl linker between the indole nucleus and a piperazine-thiazole fragment, unlike the deuterated core of Indole-4,5,6,7-d3.
- Biological Activity : D-443 demonstrates high affinity for dopamine D3 receptors (Ki = 4.17 nM) due to electronic effects of the carbonyl group. In contrast, this compound lacks intrinsic receptor activity but serves as a tracer in receptor-binding assays .
- Metabolic Stability : Hybrids with methylene linkers (e.g., compounds 5a–b) show enhanced metabolic stability in microsomal assays compared to carbonyl-linked derivatives, highlighting the impact of structural modifications on drug-like properties .
Tetrazole-Based Antimicrobial Indoles
- Structural Differences : Compounds 1–3 feature a 4,5,6,7-tetramethyl moiety on the indole core, contrasting with the deuterated positions in this compound.
- Biological Activity : Tetramethyl-substituted derivatives exhibit significant antimicrobial activity (e.g., inhibition of Staphylococcus aureus), whereas this compound is biologically inert in such contexts .
- Mechanistic Insight : The tetrazole group enhances antimicrobial potency by improving membrane penetration and target engagement, a property absent in deuterated indoles .
4-Oxo-4,5,6,7-Tetrahydroindole Derivatives
- Synthetic Methods : These derivatives are synthesized via multicomponent reactions using Wang resin-supported sulfonic acid catalysts in water, achieving yields of 65–85%. This compound, however, requires specialized deuteration techniques .
- Applications : The 4-oxo derivatives are explored for antioxidant and antimicrobial activities, while this compound is reserved for analytical applications .
Halogenated Isoindoles (e.g., N-Alkyl-4,5,6,7-Tetrabromoisoindoles)
- Structural Differences : Tetrabrominated isoindoles feature bromine atoms at positions 4–7, compared to deuterium in this compound.
- Reactivity : Bromination enhances electrophilic reactivity, enabling use in cross-coupling reactions. Deuterated indoles, however, are chemically inert under similar conditions .
- Synthesis : Tetrabromoisoindoles are synthesized via UV-mediated bromination of tetrabromo-o-xylene, whereas this compound relies on isotopic exchange .
Data Tables
Table 1: Solubility and Stability Comparison
| Compound | Solubility in NaOH | Stability in Air | Key Application | Reference |
|---|---|---|---|---|
| This compound | Insoluble | Stable | NMR spectroscopy | |
| 4,7-Dioxo-tetrahydroindole | Partially soluble | Unstable | Alkylation intermediates |
Table 3: Metabolic Stability of Selected Derivatives
| Compound | Microsomal Stability (%) | Key Modification | Reference |
|---|---|---|---|
| This compound | Not tested | Deuterium substitution | |
| 2,3-Benzothiophene (e.g., 3) | >90 | Alkyl substitution at C6 |
Biological Activity
Indole-4,5,6,7-d4, a deuterated analog of indole, has garnered attention in scientific research due to its unique isotopic labeling and its role in studying biological processes. This article explores the biological activity of this compound, focusing on its applications in metabolic tracing, interaction with biological targets, and its implications in pharmacology.
Chemical Structure and Properties
This compound is characterized by the substitution of four hydrogen atoms with deuterium at positions 4, 5, 6, and 7 of the indole structure. This modification increases its molecular weight slightly compared to regular indole and enhances its detectability in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium labeling allows for precise tracking of metabolic pathways without altering the fundamental biological properties of indole derivatives.
Metabolic Tracing
This compound is primarily used as a tracer in metabolic studies. By introducing this labeled compound into biological systems (e.g., cell cultures or animal models), researchers can monitor its incorporation into various metabolites. This approach is particularly useful for understanding the metabolic fate of indole and its derivatives in organisms.
- Case Study : Research has demonstrated that gut microbiota metabolize tryptophan into indole derivatives. Using this compound allows scientists to trace these pathways and assess how gut bacteria influence human health through indole metabolism.
Interaction with Biological Targets
Indoles are known for their ability to interact with multiple biological targets due to their "privileged structure." this compound can bind to various receptors and enzymes involved in crucial biochemical pathways.
- Mechanism of Action : Indole derivatives can inhibit proteins such as Sir2 (Sirtuin 2), which play significant roles in cellular regulation and metabolism. The interaction with these proteins can lead to alterations in cellular processes such as apoptosis and inflammation .
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antitumor | Certain indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. |
| Antibacterial | Indoles have been shown to inhibit bacterial growth through various mechanisms. |
| Antiviral | Some studies suggest potential antiviral activities against specific viruses. |
| Antifungal | Indole derivatives may also demonstrate antifungal properties by disrupting fungal cell walls. |
Research Findings
Recent studies have highlighted the diverse roles of indole derivatives in pharmacology:
- Anticancer Properties : A study focused on a mixture of indole alkaloids showed significant anticancer activity against leukemia cell lines (JURKAT and THP-1). The results indicated that the synergistic effect of multiple compounds rather than a single entity was responsible for this activity .
- Gut Microbiome Interaction : Investigations into the effects of gut microbiota on indole metabolism revealed that the introduction of labeled indoles could help elucidate how these microbial interactions affect host health .
- Pharmacological Potential : Indole derivatives are being explored for their potential therapeutic applications due to their ability to modulate various biochemical pathways involved in diseases like cancer and infections .
Q & A
Q. What guidelines govern the sharing of proprietary spectral data for this compound in collaborative research?
- Methodological Answer : Use data-sharing agreements specifying access tiers (e.g., raw NMR data vs. processed spectra). Deposit non-proprietary data in repositories like MetaboLights with DOI assignment. For proprietary data, employ encrypted cloud platforms with audit trails and time-limited access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
